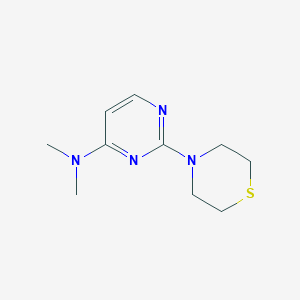

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a thiomorpholine ring fused with a pyrimidine ring, with two methyl groups attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with thiomorpholine in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with dimethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve the overall yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine can be compared with other similar compounds, such as:

N,N-dimethylpyridin-4-amine: Known for its use as a catalyst in organic synthesis.

N,N-dimethyl-4-aminopyridine: Widely used in the synthesis of pharmaceuticals and agrochemicals.

N,N-dimethyl-2-aminopyridine: Utilized in the preparation of various heterocyclic compounds.

The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to other dimethylamino derivatives.

Activité Biologique

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a thiomorpholine moiety and two methyl groups on the nitrogen atom. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 197.28 g/mol |

| Log P (octanol-water) | 4.51 |

| Solubility | Low |

| BBB Permeability | No |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds within the thieno[2,3-d]pyrimidine class have shown significant cytotoxic effects against various cancer cell lines, suggesting that similar derivatives may exhibit comparable activities.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was found to induce apoptosis and inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 27.6 | Apoptosis induction via mitochondrial pathway |

| HepG2 | 6.92 | S-phase cell cycle arrest |

The mechanism by which this compound exerts its biological effects appears to involve:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause S-phase arrest in HepG2 cells, preventing further cell division.

- Target Interaction : Molecular docking studies suggest that this compound may interact with key enzymes involved in cellular signaling pathways, such as farnesyltransferase, which is crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiomorpholine and pyrimidine components can significantly impact biological activity. For example, substituents on the pyrimidine ring can enhance or diminish cytotoxicity.

Notable Findings from SAR Studies

- Substituent Effects : Electron-withdrawing groups on the aromatic ring increase cytotoxicity.

- Thiomorpholine Variants : Alterations in the thiomorpholine structure can lead to different levels of enzyme inhibition and cytotoxicity.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other known compounds in its class.

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2 | Potent apoptosis inducer |

| IMB-1406 | 6.92 | Antitumor activity |

| N-benzyl-2-thiomorpholinopyrimidin-4-amine | Varies | Cholinesterase inhibitor |

Propriétés

IUPAC Name |

N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S/c1-13(2)9-3-4-11-10(12-9)14-5-7-15-8-6-14/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEWOQLJKKMQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.